N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide: is a complex organic compound with a unique structure that combines several aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-a]pyrimidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the phenyl group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated imidazo[1,2-a]pyrimidine.
Introduction of the biphenyl sulfonamide moiety: This can be done through a sulfonation reaction followed by amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyrimidine ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the specific application. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-18-15-16-29-17-24(27-25(29)26-18)21-7-11-22(12-8-21)28-32(30,31)23-13-9-20(10-14-23)19-5-3-2-4-6-19/h2-17,28H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMFVFAIJOYLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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